molecular formula C19H36O2 B1329556 Hexadecyl acrylate CAS No. 13402-02-3

Hexadecyl acrylate

Cat. No.: B1329556
CAS No.: 13402-02-3
M. Wt: 296.5 g/mol
InChI Key: PZDUWXKXFAIFOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexadecyl acrylate is an organic compound with the chemical formula C19H36O2. It is an ester formed from acrylic acid and hexadecanol. This compound is known for its low viscosity and weak characteristic odor. It is primarily used in the production of polymers and copolymers, which find applications in various industrial fields such as coatings, adhesives, and plastics .

Scientific Research Applications

Hexadecyl acrylate has a wide range of scientific research applications:

    Energy Storage: It is used in the fabrication of phase change materials (PCMs) for thermal energy storage.

    Drug Delivery: this compound-based microspheres are explored for controlled drug release applications.

    Biomedical Applications: The compound is used in the development of orthopedic implants and coatings for medical instruments.

    Coatings and Adhesives: this compound is used in the formulation of coatings and adhesives with improved thermal and mechanical properties.

Mechanism of Action

Safety and Hazards

The safety data sheet suggests avoiding contact with eyes and washing hands thoroughly after handling . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .

Future Directions

Microspheres with phase change properties were fabricated by polymerization of hexadecyl acrylate (HA) and different cross-linking agents . These materials can be potentially applied in the field of thermal energy storage . The use of visible light as photoinitiator and initiator-less photopolymerization (by click chemistry) were concluded as future research directions .

Biochemical Analysis

Biochemical Properties

Hexadecyl acrylate is a compound that has been used in the polymerization process to create microspheres with phase change properties . These microspheres were fabricated by polymerization of this compound and different cross-linking agents . The nature of these interactions involves the formation of covalent bonds during the polymerization process.

Cellular Effects

It has been used in the fabrication of microspheres that can potentially be applied in the field of thermal energy storage . This suggests that this compound could have an impact on cellular processes related to energy storage and release.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role in the polymerization process to form phase change microspheres . It is suggested that this compound exerts its effects at the molecular level through the formation of covalent bonds with other molecules during the polymerization process .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been used in the fabrication of phase change microspheres . Over time, these microspheres maintain their structure and continue to exhibit phase change properties . This suggests that this compound is stable and does not degrade significantly over time.

Metabolic Pathways

It is known that this compound is unlikely to be widely distributed systemically throughout the extracellular compartments of the body after absorption .

Transport and Distribution

This compound is unlikely to be widely distributed systemically throughout the extracellular compartments of the body after absorption . This suggests that it may not interact significantly with transporters or binding proteins, and its localization or accumulation within cells and tissues may be limited.

Subcellular Localization

Given its role in the fabrication of phase change microspheres , it may be localized in areas of the cell where such processes take place.

Preparation Methods

Hexadecyl acrylate is typically synthesized through an esterification reaction between acrylic acid and hexadecanol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product . The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the product.

In industrial settings, this compound can be produced on a larger scale using similar esterification processes. The reaction mixture is often subjected to distillation to remove any unreacted starting materials and by-products, resulting in a high-purity product suitable for various applications .

Chemical Reactions Analysis

Hexadecyl acrylate undergoes several types of chemical reactions, including:

The major products formed from these reactions include homopolymers, copolymers, and grafted polymers with tailored properties for specific applications.

Comparison with Similar Compounds

Properties

IUPAC Name

hexadecyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19(20)4-2/h4H,2-3,5-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDUWXKXFAIFOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25986-78-1
Record name 2-Propenoic acid, hexadecyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25986-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0065434
Record name Hexadecyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0065434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Pellets or Large Crystals, Liquid, Other Solid
Record name 2-Propenoic acid, hexadecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

13402-02-3
Record name Hexadecyl acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13402-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, hexadecyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013402023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecyl acrylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72788
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propenoic acid, hexadecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexadecyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0065434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexadecyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.160
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Hexadecanylacrylate was prepared by dissolving 10 g of hexadecanol in 50 ml of benzene. A 1.2 molar excess of acryloylchloride was added to the mixture and refluxed at 80° C. for 24 hours with stirring. The reaction mixture was allowed to cool to room temperature and the solvent was removed by roto-evaporation and room temperature water bath. The product was redissolved and 100 ml of diethyl ether and extracted five times with an equal volume of 10% NaHCO3 in a separatory funnel. The ether fraction was isolated and the solvent was removed by roto-evaporation at room temperature followed by vacuum drying in a room temperature oven. Hexadecanylacrylate is represented by the formula (XI): ##STR13##
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexadecyl acrylate
Reactant of Route 2
Reactant of Route 2
Hexadecyl acrylate
Reactant of Route 3
Reactant of Route 3
Hexadecyl acrylate
Reactant of Route 4
Reactant of Route 4
Hexadecyl acrylate
Reactant of Route 5
Reactant of Route 5
Hexadecyl acrylate
Reactant of Route 6
Reactant of Route 6
Hexadecyl acrylate
Customer
Q & A

ANone: Hexadecyl acrylate has the molecular formula C19H36O2 and a molecular weight of 296.49 g/mol.

A: While the provided abstracts don't offer detailed spectroscopic data, techniques like FTIR [, ], 1H-NMR [, ], and GC-MS [] have been employed to characterize this compound and its copolymers.

A: The polarity of the solvent significantly influences the ordered structure of gels formed with this compound. For instance, poly(this compound-co-2-hydroxyethylacrylate) gels exhibit a higher degree of swelling and a more ordered structure in dimethylsulfoxide compared to other solvents [, ].

A: Yes, this compound can be used to fabricate shape-stabilized phase change materials (SPCMs) [, ]. These SPCMs maintain their form even at temperatures exceeding the melting point of the incorporated this compound polymer, preventing leakage [].

A: Crosslinking agents play a crucial role in modifying the properties of this compound-based materials. They influence the surface morphology, latent heat, and release properties of microspheres formed from this compound [].

A: this compound copolymers exhibit strong oil absorption capabilities, making them suitable for applications such as oil absorbents [, ] and potential components of antirust oils used after water cleaning [].

A: Yes, this compound is a promising material for thermal energy storage due to its phase change properties [, , ]. Incorporating it into various composite structures can enhance thermal conductivity and shape stability for improved performance [, ].

A: When incorporated into smart windows, the phase change properties of this compound enable dynamic modulation of sunlight transmittance in response to temperature changes []. This contributes to energy-saving properties by adjusting the window's opacity based on ambient temperature.

A: this compound can be synthesized via esterification of acrylic acid with hexadecyl alcohol using toluene-p-sulfonic acid as a catalyst []. Microwave irradiation can be employed to accelerate the reaction [].

A: The yield of this compound synthesis is affected by factors such as catalyst concentration, microwave power, and irradiation time []. These parameters can be optimized using techniques like orthogonal design to achieve high yields exceeding 96% [].

A: The length of the alkyl chain in acrylate monomers significantly impacts the performance of copolymers as pour point depressants [, ]. Longer chain lengths generally result in increased effectiveness [].

A: Introducing hydrophilic groups like ethylene glycol segments between the vinyl and alkyl side chains of this compound-based polymers can enhance their phase change enthalpy, contributing to improved heat storage capacity [].

A: Differential scanning calorimetry (DSC) is widely used to analyze the thermal transitions, melting points, and crystallization behavior of this compound polymers and copolymers [, , , ].

A: Gel permeation chromatography (GPC) is commonly employed to determine the molecular weight and distribution of this compound copolymers [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.